4-Bromo-2-cyclopentylphenol
Overview
Description
4-Bromo-2-cyclopentylphenol is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopentylphenol can be achieved through several methods. One common approach involves the bromination of 2-cyclopentylphenol using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the phenol ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclopentylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenol ring makes it highly reactive towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to hydroquinones under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted phenols depending on the electrophile used.
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the primary products.
Scientific Research Applications
4-Bromo-2-cyclopentylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopentylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.
2-Bromo-4-methylphenol: Used in various chemical syntheses.
4-Cyclopentylphenol: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-2-cyclopentylphenol is unique due to the presence of both a bromine atom and a cyclopentyl group on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-cyclopentylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h5-8,13H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKWLBOQPTKLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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